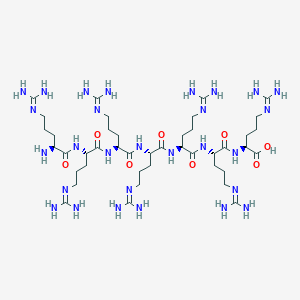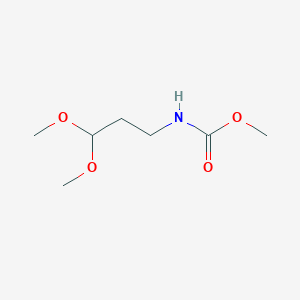
methyl N-(3,3-dimethoxypropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(3,3-dimethoxypropyl)carbamate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as metolcarb and is widely used as an insecticide in agriculture. However, in
Mecanismo De Acción
The mechanism of action of methyl N-(3,3-dimethoxypropyl)carbamate involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting this enzyme, methyl N-(3,3-dimethoxypropyl)carbamate increases the levels of acetylcholine in the brain, leading to improved cognitive function and memory.
Efectos Bioquímicos Y Fisiológicos
Methyl N-(3,3-dimethoxypropyl)carbamate has been shown to have several biochemical and physiological effects in scientific research. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to have anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl N-(3,3-dimethoxypropyl)carbamate has several advantages for use in lab experiments. It is a relatively inexpensive compound, and its synthesis is straightforward. It has also been extensively studied, and its mechanism of action is well understood. However, one of the limitations of using this compound in lab experiments is its toxicity. It is a potent inhibitor of acetylcholinesterase and can be toxic in high doses.
Direcciones Futuras
There are several future directions for research on methyl N-(3,3-dimethoxypropyl)carbamate. One of the most promising areas of research is in the development of new treatments for neurodegenerative diseases such as Alzheimer's disease. Methyl N-(3,3-dimethoxypropyl)carbamate has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, and further research could lead to the development of new treatments for this devastating disease. Additionally, research could be conducted on the potential use of methyl N-(3,3-dimethoxypropyl)carbamate in the treatment of other neurodegenerative diseases such as Parkinson's disease and Huntington's disease.
Conclusion:
In conclusion, methyl N-(3,3-dimethoxypropyl)carbamate is a chemical compound that has significant potential for use in scientific research. Its mechanism of action as an acetylcholinesterase inhibitor has been extensively studied, and it has been shown to have several potential applications in the treatment of neurodegenerative diseases. Further research is needed to fully understand the biochemical and physiological effects of this compound and to develop new treatments for these devastating diseases.
Métodos De Síntesis
Methyl N-(3,3-dimethoxypropyl)carbamate can be synthesized by reacting N,N-dimethylcarbamoyl chloride with 3,3-dimethoxypropan-1-ol in the presence of a base such as sodium hydroxide. The reaction yields methyl N-(3,3-dimethoxypropyl)carbamate as a white crystalline solid.
Aplicaciones Científicas De Investigación
Methyl N-(3,3-dimethoxypropyl)carbamate has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of neuroscience. It has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function and memory.
Propiedades
Número CAS |
180387-17-1 |
|---|---|
Nombre del producto |
methyl N-(3,3-dimethoxypropyl)carbamate |
Fórmula molecular |
C7H15NO4 |
Peso molecular |
177.2 g/mol |
Nombre IUPAC |
methyl N-(3,3-dimethoxypropyl)carbamate |
InChI |
InChI=1S/C7H15NO4/c1-10-6(11-2)4-5-8-7(9)12-3/h6H,4-5H2,1-3H3,(H,8,9) |
Clave InChI |
VLLRQROLOSTMBL-UHFFFAOYSA-N |
SMILES |
COC(CCNC(=O)OC)OC |
SMILES canónico |
COC(CCNC(=O)OC)OC |
Sinónimos |
Carbamic acid, (3,3-dimethoxypropyl)-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



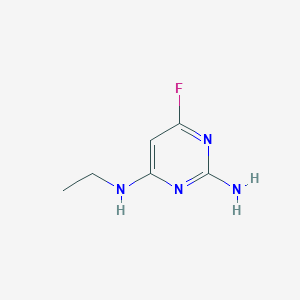
![3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid](/img/structure/B62448.png)
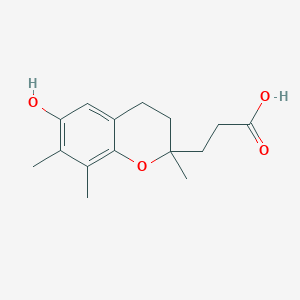
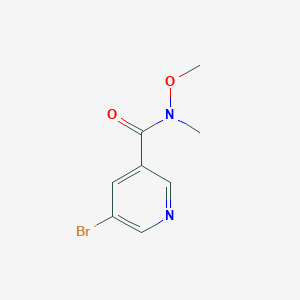
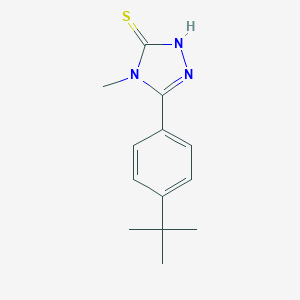
![2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B62463.png)
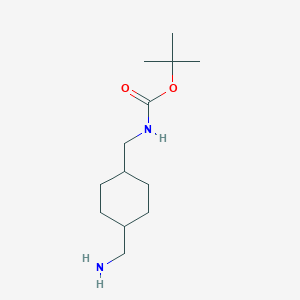
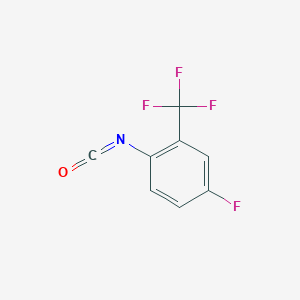
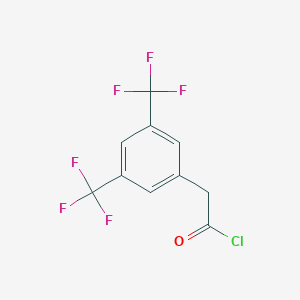
![(6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol](/img/structure/B62471.png)
![2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid](/img/structure/B62472.png)
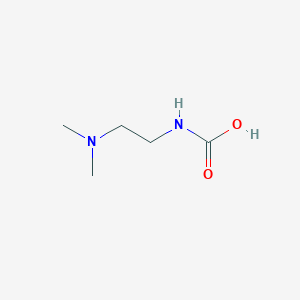
![(4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione](/img/structure/B62475.png)
